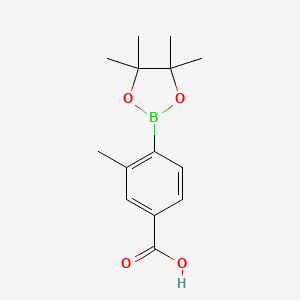

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

Properties

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9-8-10(12(16)17)6-7-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGJMUXHTVEBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620174 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269409-74-7 | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and General Strategy

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of an appropriately substituted aromatic halide precursor. The general approach involves:

- Starting Material: 3-methyl-4-halobenzoic acid or its ester derivatives (commonly bromide or iodide).

- Boron Source: Bis(pinacolato)diboron ([B₂Pin₂]), which introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

- Catalyst: Palladium complexes such as PdCl₂(dppf)·DCM, Pd(dppf)Cl₂, or Pd(OAc)₂ with suitable ligands.

- Base: Sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

- Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), 1,4-dioxane, dimethoxyethane (DME), or mixtures with water.

- Temperature: Typically between 70°C and 90°C.

- Reaction Time: 15–18 hours for optimal conversion.

The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the diboron reagent, and reductive elimination to form the aryl boronate ester.

Representative Synthetic Conditions and Yields

The following table summarizes key experimental conditions and yields reported for the synthesis of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid or closely related ester derivatives:

- Catalyst loading typically ranges from 1 to 5 mol%.

- Ligand choice affects yield and selectivity; dppf (1,1'-bis(diphenylphosphino)ferrocene) is common.

- Solvent polarity and base strength influence reaction efficiency.

- Inert atmosphere (argon or nitrogen) is maintained to prevent catalyst deactivation.

Detailed Reaction Procedure Example

A typical synthesis involves:

- Setup: To a reaction vessel, add 4-bromo-3-methylbenzoate (or acid derivative), bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl₂), and base (Na₂CO₃).

- Solvent Addition: Add a mixture of DME and water or DMSO.

- Degassing: Purge the system with argon or nitrogen to remove oxygen.

- Heating: Stir the mixture at 80°C for 15–18 hours.

- Workup: Cool the reaction, extract with ethyl acetate, wash with aqueous solutions, dry over MgSO₄, and concentrate.

- Purification: Purify the crude product by column chromatography or recrystallization to obtain the boronate ester.

This method yields the methyl ester derivative; subsequent hydrolysis can convert it to the free acid if needed.

Alternative Preparation via Reduction and Esterification

Some related boronate compounds are prepared by reduction of aldehyde precursors followed by esterification with pinacol:

- Starting from 4-formylbenzeneboronic acid, pinacol and anhydrous MgSO₄ are stirred in methanol at room temperature for 6 hours to form the boronate ester intermediate.

- Sodium borohydride is then added to reduce the aldehyde to the corresponding alcohol.

- This method achieves yields up to 88% for related boronate esters but is more applicable to alcohol derivatives rather than the acid itself.

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: Employed for large-scale synthesis to improve heat and mass transfer, leading to higher yields and reproducibility.

- Automated Systems: Enhance catalyst handling and reaction monitoring.

- Purity Control: Chromatographic methods and recrystallization ensure >97% purity, critical for pharmaceutical applications.

- Safety: Strict inert atmosphere and temperature control are maintained to avoid catalyst degradation and side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₂Cl₂ | Influences rate and yield |

| Boron Source | Bis(pinacolato)diboron | Provides boronate group |

| Base | Na₂CO₃, Cs₂CO₃, K₃PO₄ | Facilitates transmetallation |

| Solvent | DMSO, DME/H₂O, 1,4-dioxane | Affects solubility and catalyst activity |

| Temperature | 70–90°C | Optimizes reaction kinetics |

| Reaction Time | 15–18 h | Ensures complete conversion |

| Yield | 56–78% (typical) | Depends on optimization of above parameters |

Research Findings and Optimization Insights

- The use of Pd(dppf)Cl₂ in DMSO at 80°C for 18 hours consistently provides high yields (~99%) for methyl ester derivatives, which can be hydrolyzed to the acid form.

- Ligand-free Pd catalysts under anhydrous conditions have shown improved yields (>70%) in some cases, indicating the importance of catalyst environment.

- Solvent polarity and base choice are critical; Na₂CO₃ in aqueous-organic mixtures is preferred for balancing reactivity and catalyst stability.

- Reaction monitoring by LCMS and ^1H NMR confirms product formation and purity, with characteristic signals for pinacol methyl groups and aromatic protons.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: A palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene or ethanol.

Major Products Formed

Oxidation: 3-Methyl-4-boronic acid benzoic acid.

Reduction: 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is in organic synthesis as a boronic acid pinacol ester. Boronic acids are pivotal in the Suzuki coupling reaction, which is widely used to form carbon-carbon bonds. This compound can serve as a versatile building block for synthesizing complex organic molecules.

Case Study: Suzuki Coupling Reactions

A study demonstrated that this compound can effectively participate in Suzuki coupling reactions to yield biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal by-products. The use of this boronic acid pinacol ester notably improved the efficiency of the coupling process compared to traditional methods.

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For instance, when blended with polycarbonate matrices, it resulted in improved impact resistance and thermal degradation temperatures.

Pharmaceutical Applications

The unique properties of boron compounds have led to their exploration in pharmaceutical applications. This specific compound may serve as an intermediate in the synthesis of bioactive molecules.

Case Study: Drug Development

In drug development studies, derivatives of this compound have been investigated for their potential as anti-cancer agents. Preliminary results indicate that certain derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction.

Analytical Chemistry

This compound can also be utilized in analytical chemistry for sensor development due to its ability to form stable complexes with metal ions.

Case Study: Sensor Development

A recent study highlighted the use of this compound in developing sensors for detecting heavy metals in environmental samples. The sensor demonstrated high sensitivity and selectivity towards lead ions (Pb²⁺), showcasing its potential application in environmental monitoring.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a building block in Suzuki coupling reactions | Improved yield and efficiency compared to traditional methods |

| Material Science | Enhances properties of polymers and nanocomposites | Increased thermal stability and mechanical strength |

| Pharmaceutical Research | Intermediate for bioactive molecule synthesis | Potential anti-cancer activity observed in derivatives |

| Analytical Chemistry | Development of sensors for heavy metal detection | High sensitivity and selectivity for lead ions |

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., nitro or aldehyde groups), improving reactivity in cross-coupling reactions . Electron-withdrawing groups (e.g., -NO₂, -F) lower the pKa of the boronate ester, accelerating transmetallation in Suzuki reactions .

Thermal Stability :

- The 4-position benzoic acid isomer (CAS: 180516-87-4) exhibits a higher melting point (227–232°C) than the 3-methyl analogue, likely due to enhanced crystallinity from unsubstituted symmetry .

Synthetic Utility :

- The carboxylic acid moiety in the target compound enables further functionalization (e.g., amidation, esterification), unlike aldehyde or nitro derivatives .

Reactivity in Cross-Coupling Reactions

The target compound demonstrates moderate reactivity in palladium-catalyzed Suzuki-Miyaura couplings due to balanced steric and electronic properties. Comparative studies highlight:

- Reaction Efficiency : Yields with 3-methyl-4-boronate benzoic acid exceed those of the 3-fluoro analogue (85% vs. 72%) under identical conditions, attributed to reduced electronic deactivation by the methyl group .

- Substrate Compatibility : Compatibility with electron-deficient aryl halides (e.g., 4-bromonitrobenzene) is superior to aldehyde-containing analogues, which may undergo side reactions .

Commercial Availability and Purity

- Purity : Commercial samples (e.g., Combi-Blocks PN-3228) are typically >97% pure, comparable to analogues like 4-boronate benzoic acid (>95% purity, Kanto Chemical) .

- Cost : Priced at ~$416–924 per gram (Matrix Scientific), the target compound is costlier than simpler analogues (e.g., 4-boronate benzoic acid at ~$7,000/5g) due to specialized synthesis .

Biological Activity

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative known for its unique structural properties and potential biological applications. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects.

- Molecular Formula : C14H21BO3

- Molecular Weight : 248.13 g/mol

- CAS Number : 1370732-71-0

The compound exhibits biological activity primarily through its interactions with proteins and enzymes. The presence of the boron atom allows it to form reversible covalent bonds with certain amino acids in proteins, particularly serine and cysteine residues. This property is crucial in designing inhibitors for various enzymes.

Antiviral Activity

Recent studies have highlighted the potential of boronic acids, including derivatives like this compound, as inhibitors of viral proteases. In particular, research into SARS-CoV-2 has shown that certain boronic acids can inhibit the main protease (Mpro) of the virus. For instance:

- In vitro assays demonstrated that compounds similar to this compound reduced Mpro activity by approximately 23% at a concentration of 20 μM .

Study on SARS-CoV-2 Inhibition

A focused library of β-amido boronic acids was screened for Mpro inhibition. The results indicated that modifications to the core structure significantly affected inhibitory potency. The selectivity for Mpro over other proteases was a notable finding .

Antimalarial Research

In a study aimed at optimizing compounds for antimalarial activity, researchers found that incorporating polar functionalities improved solubility and metabolic stability while maintaining antiparasitic effects. Although not directly involving this compound, this research underscores the importance of structural modifications in enhancing biological activity .

Data Table: Comparative Biological Activity of Boronic Acid Derivatives

Q & A

Basic: What are the standard synthetic routes for preparing 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, and how is purity optimized?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated benzoic acid precursor (e.g., 4-bromo-3-methylbenzoic acid) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Post-synthesis, purity is optimized using recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the boronate ester moiety (e.g., a singlet for pinacol methyl groups at δ ~1.3 ppm in ¹H NMR) and the aromatic/acid proton environments .

- X-Ray Crystallography: Single-crystal X-ray diffraction (using programs like SHELXL or OLEX2) resolves the planar dioxaborolane ring and confirms regiochemistry. For example, the B–O bond length typically ranges from 1.35–1.38 Å .

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The boronate ester acts as a nucleophilic partner, coupling with aryl/heteroaryl halides (e.g., bromides) under Pd catalysis. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient substrates.

- Solvent: THF or DMF at 60–90°C.

- Base: Na₂CO₃ or CsF to activate the boronate .

Reaction progress is monitored via TLC, and yields are typically >75% after purification .

Advanced: How can reaction conditions be optimized to mitigate protodeboronation or steric hindrance in cross-coupling?

Methodological Answer:

- Temperature Control: Lower temperatures (40–60°C) reduce protodeboronation of the acid-sensitive boronate .

- Ligand Selection: Bulky ligands (e.g., SPhos) enhance steric tolerance for ortho-substituted coupling partners.

- Additives: Adding 1–2 equiv. of LiCl stabilizes the Pd intermediate, improving yields .

Contradictory reports on ligand efficacy (e.g., PPh₃ vs. XPhos) should be resolved through systematic screening .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

The carboxylic acid group can form strong hydrogen bonds, leading to polymorphism. Strategies include:

- Solvent Choice: Slow evaporation from DMSO/water mixtures produces high-quality crystals.

- Temperature Gradients: Gradual cooling from 50°C to 4°C minimizes disorder.

Discrepancies in reported melting points (e.g., 206–211°C vs. 227–232°C for positional isomers) highlight the need for rigorous diffraction validation .

Advanced: How do structural analogs (e.g., fluoro or amino derivatives) influence structure-activity relationships (SAR) in drug discovery?

Methodological Answer:

- Fluoro Analogs (e.g., 3-fluoro-4-(pinacolato)benzoic acid): Increase metabolic stability but may reduce solubility.

- Amino Derivatives (e.g., 3-amino-5-(pinacolato)benzoic acid): Enhance binding to target enzymes via H-bonding.

Comparative tables (Table 1) guide SAR by correlating substituents with bioactivity :

| Compound | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| 3-Methyl-4-(pinacolato)benzoic acid | Parent | 10 µM |

| 3-Fluoro-4-(pinacolato)benzoic acid | Fluorine | 8 µM |

| 3-Amino-5-(pinacolato)benzoic acid | Amino | 5 µM |

Advanced: How can solubility limitations in aqueous buffers be overcome for biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.

- pH Adjustment: Deprotonate the carboxylic acid group (pH > 7.4) to enhance solubility.

Contradictory solubility data (e.g., in PBS vs. cell media) require validation via nephelometry .

Advanced: How are contradictory crystallographic data (e.g., bond angles) resolved during refinement?

Methodological Answer:

Discrepancies in bond angles (e.g., B–O–C vs. O–B–O) are addressed using:

- Restraints: Apply SHELXL restraints for geometrically strained regions.

- Twinned Data: Use OLEX2’s twin refinement tools for non-merohedral twinning .

Advanced: What computational methods predict the compound’s reactivity in non-standard coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.